molecular formula C7H12N2S B1523432 2-(1,3-Thiazol-2-yl)butan-2-amine CAS No. 1247998-26-0

2-(1,3-Thiazol-2-yl)butan-2-amine

Cat. No. B1523432
M. Wt: 156.25 g/mol
InChI Key: LHOUXQYEKFBUQT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-(1,3-Thiazol-2-yl)butan-2-amine consists of a thiazole ring attached to a butan-2-amine group. Thiazole is a five-membered ring containing one sulfur atom and one nitrogen atom .


Physical And Chemical Properties Analysis

2-(1,3-Thiazol-2-yl)butan-2-amine is a colorless to yellowish liquid with a melting point of -3°C and a boiling point of 161-163°C.

Scientific Research Applications

  • Photosensitizers and Industrial Applications : Thiazoles are used in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .

  • Pharmaceutical and Biological Activities : Thiazoles have a wide range of pharmaceutical and biological activities. They are used in the synthesis of various drugs such as antimicrobial (sulfazole), antiretroviral (ritonavir), antifungal (abafungin), anticancer (tiazofurin), antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective drugs .

  • Antidepressant and Antiulcer Agents : Thiazoles are used as an antidepressant drug (pramipexole), antiulcer agent (nizatidine), anti-inflammatory drug (meloxicam), HIV/AIDS drug (ritonavir), and cancer treatment drug (tiazofurin) .

  • Schistosomicide and Treatment of Periodontitis : Niridazole, a thiazole derivative, is used as a schistosomicide and is also prescribed for the treatment of periodontitis, an inflammatory disease .

  • Agro-Chemical Applications : Certain 1,2,4-triazol derivatives, which are related to thiazoles, can function as root growth stimulants. They promote primary root length and influence the levels of endogenous hormones (IAA, ABA, and GA3) to play an important role in controlling primary root development .

  • Anticancer and Antiviral Drugs : Derivatives of the fused imidazo[2,1-b][1,3]thiazole ring system include well-known compounds with a broad range of pharmaceutical applications as anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents .

  • Synthesis of Drugs : Thiazole is used as an intermediate to fabricate synthetic drugs . It’s also found naturally within essential proteins and is present in penicillin C .

  • Treatment of HIV Infections and Various Types of Cancer : In recent years, the use of thiazole scaffolds has remarkably improved the efficacy of drugs used for the treatment of HIV infections and various types of cancer .

  • Treatment of Hypertension and Schizophrenia : Thiazole derivatives are also used in the treatment of hypertension and schizophrenia .

  • Treatment of Allergies : Thiazole-based drugs are used in the treatment of allergies .

  • Treatment of Bacterial and Fungal Infections : Thiazole derivatives are used in the treatment of bacterial and fungal infections .

  • Antioxidants, Immunomodulatory and Tuberculostatic Agents : Derivatives of the fused imidazo[2,1-b][1,3]thiazole ring system include well-known compounds with a broad range of pharmaceutical applications as antioxidants, immunomodulatory and tuberculostatic agents .

Future Directions

Thiazole derivatives, including 2-(1,3-Thiazol-2-yl)butan-2-amine, continue to be of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on the synthesis of new thiazole derivatives and the exploration of their biological activities .

properties

IUPAC Name

2-(1,3-thiazol-2-yl)butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c1-3-7(2,8)6-9-4-5-10-6/h4-5H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOUXQYEKFBUQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=NC=CS1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Thiazol-2-yl)butan-2-amine

CAS RN

1247998-26-0
Record name 2-(1,3-thiazol-2-yl)butan-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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